tert-Butyl (2-(3-bromo-4-methoxyphenoxy)ethyl)carbamate
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Overview
Description
tert-Butyl (2-(3-bromo-4-methoxyphenoxy)ethyl)carbamate: is an organic compound that features a tert-butyl group, a bromine atom, and a methoxyphenoxy group. This compound is often used in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(3-bromo-4-methoxyphenoxy)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-(3-bromo-4-methoxyphenoxy)ethyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the carbamate group.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, or thiourea in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Formation of azides, nitriles, or thiols.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or dehalogenated products.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific properties.
Biology:
- Investigated for its potential as a pharmacophore in drug design.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential use in the development of new therapeutic agents.
- Evaluated for its bioactivity and pharmacokinetic properties.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of advanced materials for various applications.
Mechanism of Action
The mechanism of action of tert-Butyl (2-(3-bromo-4-methoxyphenoxy)ethyl)carbamate involves its interaction with specific molecular targets. The bromine atom and methoxy group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, affecting their function and activity. The compound’s effects are mediated through pathways involving nucleophilic substitution, oxidation, and reduction reactions.
Comparison with Similar Compounds
- tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate
- tert-Butyl bromoacetate
- tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate
Comparison:
- tert-Butyl (2-(3-bromo-4-methoxyphenoxy)ethyl)carbamate is unique due to the presence of both a bromine atom and a methoxy group, which confer distinct reactivity and properties.
- tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate has a chlorine atom instead of a methoxy group, leading to different chemical behavior.
- tert-Butyl bromoacetate lacks the phenoxy group, making it less complex and more reactive in certain reactions.
- tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate features a cyclohexyl ring, which affects its steric and electronic properties.
Properties
IUPAC Name |
tert-butyl N-[2-(3-bromo-4-methoxyphenoxy)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO4/c1-14(2,3)20-13(17)16-7-8-19-10-5-6-12(18-4)11(15)9-10/h5-6,9H,7-8H2,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNUXHFWRQWAFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC(=C(C=C1)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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